![molecular formula C13H9F3N2O2S B115153 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester CAS No. 149210-31-1](/img/structure/B115153.png)
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester (TBZE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBZE is a heterocyclic compound that contains an imidazo[2,1-B]benzothiazole ring system with a trifluoromethyl group attached to it.
Applications De Recherche Scientifique
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has also been investigated for its potential as a photosensitizer for photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.
In materials science, 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been used as a building block for the synthesis of various organic materials, including conjugated polymers and small molecules. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester-based materials have been shown to exhibit excellent optoelectronic properties, making them promising candidates for applications in organic electronics, such as organic solar cells and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are important for cancer cell survival and proliferation. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Effets Biochimiques Et Physiologiques
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and by downregulating the expression of cyclin-dependent kinases.
Avantages Et Limitations Des Expériences En Laboratoire
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to induce apoptosis and inhibit cell proliferation, and its potential as a photosensitizer for photodynamic therapy. However, 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester also has several limitations, including its low solubility in aqueous solutions, its low stability under acidic conditions, and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester research, including the development of more efficient and scalable synthesis methods, the optimization of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester-based materials for organic electronics, and the investigation of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester and to identify its molecular targets in cancer cells.
Méthodes De Synthèse
The synthesis of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester involves a multi-step process that starts with the preparation of the starting material, 2-aminobenzothiazole. The reaction of 2-aminobenzothiazole with trifluoroacetic anhydride and triethylamine produces 2-(trifluoroacetyl)benzothiazole, which is then reacted with ethyl chloroformate to yield 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester. The overall yield of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester is around 35%.
Propriétés
Numéro CAS |
149210-31-1 |
|---|---|
Nom du produit |
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester |
Formule moléculaire |
C13H9F3N2O2S |
Poids moléculaire |
314.28 g/mol |
Nom IUPAC |
ethyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C13H9F3N2O2S/c1-2-20-11(19)8-6-18-9-4-3-7(13(14,15)16)5-10(9)21-12(18)17-8/h3-6H,2H2,1H3 |
Clé InChI |
VOMSCYIJIYUFNM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)C(F)(F)F)SC2=N1 |
SMILES canonique |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)C(F)(F)F)SC2=N1 |
Synonymes |
7-(TRIFLUOROMETHYL)IMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



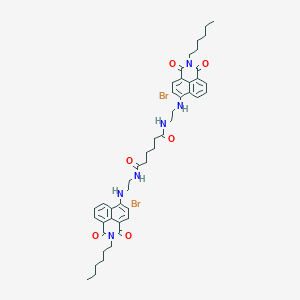
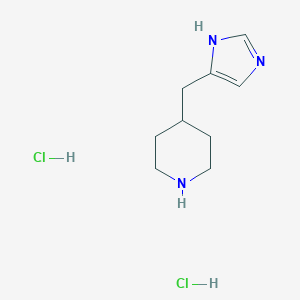
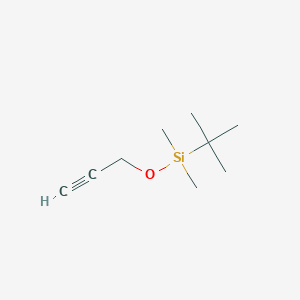
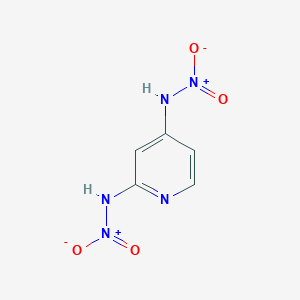
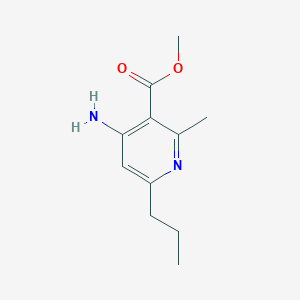

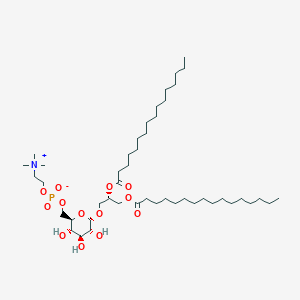
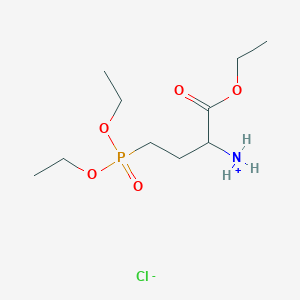
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
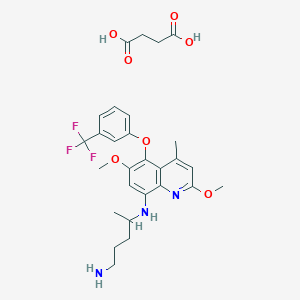
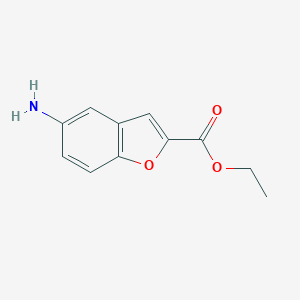
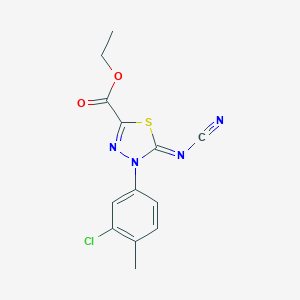
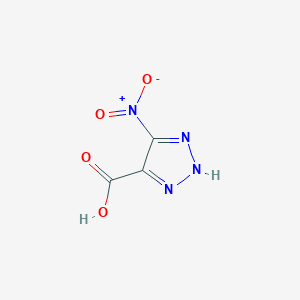
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)